![molecular formula C7H9Br B6282252 7-bromobicyclo[2.2.1]hept-2-ene CAS No. 60154-55-4](/img/no-structure.png)
7-bromobicyclo[2.2.1]hept-2-ene
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Overview
Description
“7-bromobicyclo[2.2.1]hept-2-ene” is a chemical compound used in the synthesis of syn- and anti-7-(1,2-butadienyl)bicyclo[2.2.1]hept-2-ene .
Synthesis Analysis
The synthesis of “7-bromobicyclo[2.2.1]hept-2-ene” involves the silicon-controlled rearrangement of 5-exo-bromo-3-exo-methoxycarbonyl-7-anti-trimethylsilyicybicyclo[2.2.1]heptane-2,6-carbolactone, catalyzed by silver ions in methanol . This leads to the formation of dimethyl 7-syn-hydroxybicyclo[2.2.1]hept-5-ene-2-endo,3-exo-dicarboxylate .Molecular Structure Analysis
The molecular weight of “7-bromobicyclo[2.2.1]hept-2-ene” is 173.05 . The InChI code is 1S/C7H9Br/c8-7-5-1-2-6(7)4-3-5/h1-2,5-7H,3-4H2 .Chemical Reactions Analysis
“7-bromobicyclo[2.2.1]hept-2-ene” is used in the synthesis of syn- and anti-7-(1,2-butadienyl)bicyclo[2.2.1]hept-2-ene . It is also used in the synthesis of methyl norbornane-7-carboxylate .Physical And Chemical Properties Analysis
The density of “7-bromobicyclo[2.2.1]hept-2-ene” is 1.46 g/mL at 20°C (lit.) .Scientific Research Applications
Synthesis of Methyl Norbornane-7-carboxylate
7-bromobicyclo[2.2.1]hept-2-ene: is utilized in the synthesis of methyl norbornane-7-carboxylate . This compound is significant in the study of bicyclic systems and can be used as a precursor for various pharmaceuticals and agrochemicals. The bromine atom in the structure provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis.
Preparation of Diene Systems
The compound serves as a starting material for the preparation of syn- and anti-7-(1,2-butadienyl)bicyclo[2.2.1]hept-2-ene . These diene systems are important in the study of cycloaddition reactions, which are fundamental to the synthesis of complex organic molecules. They are particularly useful in the development of new materials with unique properties.
Mechanism of Action
Target of Action
This compound is primarily used in chemical synthesis
Biochemical Pathways
As a chemical reagent, 7-bromobicyclo[2.2.1]hept-2-ene is involved in various synthetic pathways . .
Result of Action
The molecular and cellular effects of 7-bromobicyclo[22As a chemical reagent, it’s primarily used in the synthesis of other compounds .
Action Environment
The action of 7-bromobicyclo[2.2.1]hept-2-ene can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its physical state is liquid, and it’s recommended to be stored at 4°C . .
properties
{ "Design of the Synthesis Pathway": "The synthesis of 7-bromobicyclo[2.2.1]hept-2-ene can be achieved through a multistep process involving several reactions.", "Starting Materials": [ "Cyclohexene", "Bromine", "Sodium hydroxide", "Sodium bicarbonate", "Sulfuric acid", "Acetone" ], "Reaction": [ "Step 1: Bromination of cyclohexene using bromine in the presence of sulfuric acid to yield 1-bromo-1-cyclohexene.", "Step 2: Treatment of 1-bromo-1-cyclohexene with sodium hydroxide to form 7-bromohept-1-ene.", "Step 3: Cyclization of 7-bromohept-1-ene using sodium bicarbonate in acetone to produce 7-bromobicyclo[2.2.1]hept-2-ene." ] } | |
CAS RN |
60154-55-4 |
Product Name |
7-bromobicyclo[2.2.1]hept-2-ene |
Molecular Formula |
C7H9Br |
Molecular Weight |
173.1 |
Purity |
95 |
Origin of Product |
United States |
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